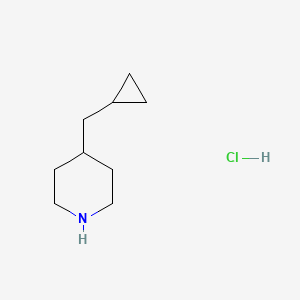

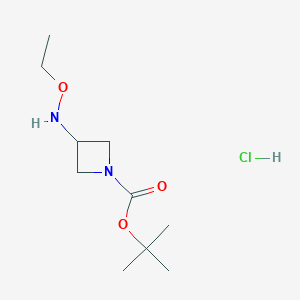

4-(Cyclopropylmethyl)piperidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

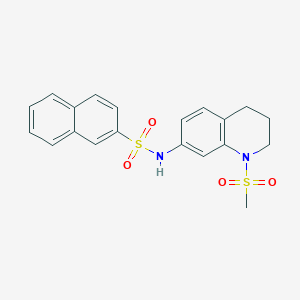

“4-(Cyclopropylmethyl)piperidine hydrochloride” is a synthetic organic compound . It is used as an intermediate in the production of various drugs and organic compounds .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular formula of “4-(Cyclopropylmethyl)piperidine hydrochloride” is C9H18ClN . It consists of a six-membered ring that further comprises five methylene groups (-CH2-) and one amine group (-NH-) .Chemical Reactions Analysis

A simple, sensitive, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method was established for the determination of piperidine and piperidine hydrochloride . This method uses pre-column derivatization with 4-toluenesulfonyl chloride .Physical And Chemical Properties Analysis

“4-(Cyclopropylmethyl)piperidine hydrochloride” is a white crystalline solid . It is soluble in water .Applications De Recherche Scientifique

Cytotoxic and Anticancer Agents

4-(Cyclopropylmethyl)piperidine hydrochloride is associated with the development of novel cytotoxic and anticancer agents. Studies on compounds related to piperidine hydrochlorides have shown significant cytotoxicity toward various cells, including human tumors. For instance, certain compounds have demonstrated promising in vivo activity against colon cancers, highlighting the potential of these compounds in cancer treatment and management (Dimmock et al., 1998).

Antisecretory Agents

Research has shown the potential of piperidine derivatives in the treatment of peptic ulcer disease by acting as gastric antisecretory agents. These compounds are designed to diminish or abolish anticholinergic activity, which is desirable for the effective treatment of peptic ulcers (Scott et al., 1983).

Anti-Acetylcholinesterase Activity

Piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. This research is significant for developing antidementia agents, as these compounds can potentially increase acetylcholine content in the brain, which is beneficial in treating dementia (Sugimoto et al., 1990).

Metabolic Activity

Studies have also explored the metabolic activity of certain piperidine derivatives in obese rats. Such research is crucial for understanding how these compounds can potentially influence metabolic processes, including effects on food intake and weight gain (Massicot et al., 1985).

Structural and Molecular Analysis

The structural and molecular analysis of piperidine compounds, including 4-piperidinecarboxylic acid hydrochlorides, provides essential insights into their properties and potential applications. Crystallographic studies offer a deeper understanding of these compounds at a molecular level, which is fundamental for their application in various scientific fields (Szafran et al., 2007).

Synthesis and Bioactivity Studies

Research on synthesizing and studying the bioactivity of piperidine derivatives is crucial for discovering new therapeutic agents. These studies often involve exploring the synthesis processes and evaluating the compounds' effectiveness in various biological activities, such as inhibiting specific enzymes or showing antimicrobial properties (Unluer et al., 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Propriétés

IUPAC Name |

4-(cyclopropylmethyl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N.ClH/c1-2-8(1)7-9-3-5-10-6-4-9;/h8-10H,1-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSITBWKIVSRRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Cyclopropylmethyl)piperidine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-3,4-difluorobenzamide](/img/structure/B2638887.png)

![5,6-dichloro-N-[1-(furan-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2638888.png)

![5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-4-carboxamide](/img/structure/B2638889.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B2638900.png)

![2-[[4-[4-(Oxiran-2-ylmethoxy)phenyl]sulfonylphenoxy]methyl]oxirane](/img/structure/B2638905.png)